Val-Tyr is a naturally occurring dipeptide composed of the amino acids L-valine and L-tyrosine. It is found in various food sources, including sesame seeds [] and wheat germ []. Additionally, Val-Tyr is a metabolic product of larger peptides like Angiotensin II and Angiotensin III within the renin-angiotensin system (RAS) [, ].
Within the scope of scientific research, Val-Tyr serves as a model peptide for studying:* Peptide transport: Its small size and known affinity for Peptide Transporter 1 (PepT1) make it valuable in investigating intestinal peptide absorption mechanisms [].* Enzyme kinetics and inhibition: Val-Tyr is used to assess the activity and inhibition of enzymes like Angiotensin-Converting Enzyme (ACE) [, ] and the proteasome [, ]. * Cellular signaling: It has been shown to interact with the Angiotensin II type 2 receptor (AT2R) and modulate cellular responses in various cell types [].
Val-Tyr can be derived from various natural sources, including animal tissues where it may play roles in signaling pathways. It is classified under peptides, specifically as a short-chain peptide. The structural arrangement of its constituent amino acids allows it to exhibit unique biological activities, which are the focus of ongoing research.
The synthesis of Val-Tyr can be achieved through several methods, with solid-phase peptide synthesis (SPPS) being the most prevalent. This technique involves the following steps:
This method allows for high yield and purity of Val-Tyr, making it suitable for further biological studies .
Val-Tyr has a molecular formula of and a molecular weight of approximately 253.29 g/mol. Its structure can be represented as follows:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, which provide insights into its spatial arrangement and potential interaction sites with receptors .
Val-Tyr participates in various chemical reactions typical of peptides:
These reactions are essential for understanding how Val-Tyr interacts within biological systems and its stability under different conditions .
The mechanism of action for Val-Tyr primarily revolves around its interaction with opioid receptors in the central nervous system. It has been shown to exhibit:
Research indicates that modifications to Val-Tyr's structure can enhance its binding affinity and bioactivity, making it a candidate for developing new analgesics .
Val-Tyr exhibits several notable physical and chemical properties:
These properties are crucial for determining suitable applications in pharmaceuticals and research .
Val-Tyr has several scientific applications:
The ongoing research into Val-Tyr aims to elucidate its full therapeutic potential while exploring modifications that could enhance its efficacy .
Val-Tyr (valine-tyrosine) is a dipeptide predominantly liberated through proteolytic cleavage of hemoglobin chains. This occurs at conserved sites within the β-globin chain, notably at positions 33–34 (Val-Val-Tyr) and 35–36 (Val-Tyr) in humans. The angiotensin II peptide (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) exemplifies a physiological context where Val-Tyr appears as a sequential fragment during enzymatic processing [1] [2]. Proteolytic enzymes involved include:
Table 1: Hemoglobin-Derived Precursors of Val-Tyr
Parent Protein | Cleavage Site | Val-Tyr-Containing Peptide | Protease Involved |
---|---|---|---|
Hemoglobin β-chain | Val33-Val34-Tyr35 | VV-Hemorphin-5 (VVYPWTQ) | Cathepsin D, Proteasomes |
Hemoglobin β-chain | Val35-Tyr36 | Hemorphin-4 (YPWT) | Pepsin, Chymotrypsin |
Angiotensin II | Arg2-Val3-Tyr4 | Val-Tyr (fragment) | ACE, Neprilysin |
The accessibility of Val-Tyr within these sequences depends on conformational flexibility and protease specificity. For instance, hemoglobin oxidation states influence cleavage efficiency, with ferric (Fe³⁺) hemoglobin showing higher susceptibility to lysosomal proteases than oxyhemoglobin [2] [5].
Val-Tyr release occurs via two primary enzymatic mechanisms:
Directed evolution experiments demonstrate that enzyme engineering can enhance Val-Tyr production. For example, mutating the substrate-binding pocket of Bacillus proteases increases specificity toward Val-Tyr-flanking sequences, improving hydrolysis efficiency by >50-fold [7] [10]. The retrograde hypothesis explains the evolutionary origin of these pathways: ancestral broad-specificity proteases initially targeted multiple hemoglobin sites, with gene duplication and divergence later refining specificity for Val-Tyr liberation [10].
Table 2: Enzymes Catalyzing Val-Tyr Release
Enzyme Class | Example Enzymes | Optimal Conditions | Cleavage Specificity |
---|---|---|---|
Aspartic proteases | Pepsin, Cathepsin D | pH 2.0–4.0, 37°C | N-terminal to aromatic residues |
Serine proteases | Trypsin, Chymotrypsin | pH 7.5–9.0, 37°C | C-terminal to basic residues |
Microbial peptidases | Lactobacillus spp. | pH 6.5–7.0, 30°C | Hydrophobic residue clusters |
Post-liberation, Val-Tyr absorption occurs via:
Val-Tyr serves as a structural anchor within hemorphins, which modulate opioid receptors and angiotensin-converting enzymes (ACE). Key mechanisms include:
Table 3: Receptor Interactions of Val-Tyr-Containing Hemorphins
Hemorphin | Receptor Target | Binding Affinity (Kₐ/Kᵢ) | Biological Effect |
---|---|---|---|
VV-Hemorphin-5 | µ-Opioid (MOR) | 1.8 µM | Analgesia, anti-nociception |
LVV-Hemorphin-7 (human) | ACE | 2.1 µM | Hypotension, vasodilation |
LVV-Hemorphin-7 (camel) | IRAP | 0.7 µM | Memory enhancement, anxiolysis |
Synthetic hemorphin analogs incorporating non-natural amino acids highlight Val-Tyr’s critical role:
Molecular dynamics simulations reveal that camel LVV-hemorphin-7 forms persistent H-bonds between Val-Tyr’s carbonyl and IRAP Arg⁵⁶⁰, explaining its prolonged in vivo activity (>60 min vs. 20 min for human variant) [9].
Concluding Remarks
Val-Tyr exemplifies how a simple dipeptide acquires multifaceted biological significance through its contextual embedding in precursor proteins and derived peptides. Its liberation via ancient proteolytic pathways and roles in receptor modulation underscore evolutionary optimization for regulatory functions. Engineering hemorphins with modified Val-Tyr moieties holds promise for developing targeted therapeutics for hypertension, pain, and cognitive disorders.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9